molecular formula C7H10N4 B1342816 1-(Pyridin-3-ylmethyl)guanidine CAS No. 72357-67-6

1-(Pyridin-3-ylmethyl)guanidine

Cat. No. B1342816
CAS RN: 72357-67-6
M. Wt: 150.18 g/mol
InChI Key: IRXOVUKSPWZRJB-UHFFFAOYSA-N
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Description

“1-(Pyridin-3-ylmethyl)guanidine” is a chemical compound with the molecular formula C7H10N4 and a molecular weight of 150.18 . It is used for research purposes .


Synthesis Analysis

The synthesis of guanidine derivatives, including “1-(Pyridin-3-ylmethyl)guanidine”, often involves transition-metal-catalyzed guanidine synthesis based on classical methods, catalytic guanylation reaction of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions .


Molecular Structure Analysis

The molecular structure of “1-(Pyridin-3-ylmethyl)guanidine” consists of a pyridine ring attached to a guanidine group . The guanidine group is a strong organic base existing primarily as guanidium ions at physiological pH .


Chemical Reactions Analysis

Guanidine derivatives, including “1-(Pyridin-3-ylmethyl)guanidine”, have been found to be versatile towards the addition of both N–H and C–H bonds to carbodiimides to give the corresponding guanidines . They can also act as ligands in metal-catalyzed reactions .

Scientific Research Applications

Natural Product Chemistry

Guanidines are found in a variety of natural products, including nonribosomal peptides, alkaloids, terpenes, polyketides, and shikimic acid derivatives . These compounds have diverse biological activities, and their isolation, structure determination, synthesis, and biosynthesis are areas of active research .

Biological Activities

Guanidines have been found to exhibit a wide range of biological activities. They are present in toxins produced by cyanobacteria and marine sponges, and understanding their pharmacology and biosynthesis has implications for water quality monitoring, human and animal health, and the ecology, phylogeny, and evolution of toxic and non-toxic cyanobacteria .

Synthesis of Acyclic Guanidines

The synthesis of acyclic guanidines often involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the corresponding free guanidine . This process has been used to create a variety of guanidine-based compounds with diverse biological activities .

Organocatalysis

Guanidines have unique properties as superbases and have found application in organocatalysis . The synthesis of bicyclic guanidine-containing compounds has received considerable attention due to their unique properties .

DNA Minor Groove Binders

Guanidines have been used as DNA minor groove binders . Their ability to form hydrogen bonds, their planarity, and their high basicity make them versatile functional groups for compounds with biological activity .

Kinase Inhibitors

Guanidines have been used as kinase inhibitors . Kinases are enzymes that play key roles in cellular signaling, and inhibitors of these enzymes have potential applications in the treatment of various diseases .

α2-Noradrenaline Receptors Antagonists

Guanidines have been used as α2-noradrenaline receptors antagonists . These receptors are involved in the regulation of various physiological processes, and antagonists can be used to modulate their activity .

Guanidine-Based Organocatalysts

The synthesis of guanidine-based organocatalysts is a relatively new research area in chiral compound synthesis . These organocatalysts can be classified into several categories such as open chain, monocyclic, and bicyclic structures .

Safety and Hazards

The safety data sheet for guanidine indicates that it may form combustible dust concentrations in air, cause serious eye irritation, skin irritation, drowsiness or dizziness, and may be harmful if swallowed or inhaled .

properties

IUPAC Name

2-(pyridin-3-ylmethyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c8-7(9)11-5-6-2-1-3-10-4-6/h1-4H,5H2,(H4,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXOVUKSPWZRJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60612320
Record name N''-[(Pyridin-3-yl)methyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Pyridin-3-ylmethyl)guanidine

CAS RN

72357-67-6
Record name N''-[(Pyridin-3-yl)methyl]guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60612320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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